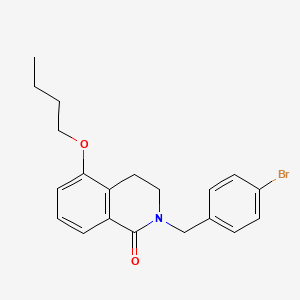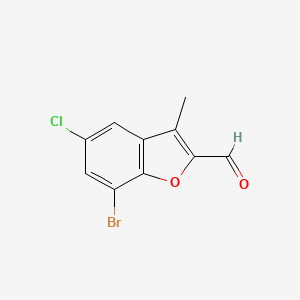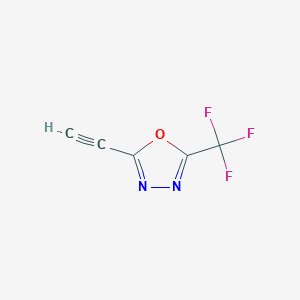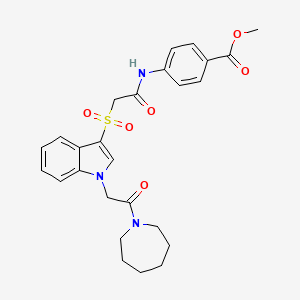![molecular formula C20H13ClN2O4S B2831887 3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 1396853-76-1](/img/structure/B2831887.png)
3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates multiple functional groups, including a benzothiazole, azetidine, and chromenone moiety
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.
Biology
Biologically, 3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one has shown promise in inhibiting certain enzymes and pathways involved in inflammation and cancer progression.
Medicine
In medicinal research, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells .
Biochemical Pathways
Thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on cyclo-oxygenase pathways, specifically COX-1 and COX-2 .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They have also been found to have cytotoxic activity on certain human tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in different solvents can affect its bioavailability and therefore its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions:
Formation of 4-chlorobenzo[d]thiazole: This can be synthesized by reacting 4-chloroaniline with carbon disulfide and bromine in the presence of a base.
Synthesis of azetidine intermediate: The azetidine ring is formed by cyclization of appropriate precursors, often involving azetidine-1-carboxylic acid derivatives.
Coupling with chromenone: The final step involves coupling the azetidine intermediate with 2H-chromen-2-one under conditions that facilitate the formation of the desired carbonyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
4-chlorobenzo[d]thiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring are known for their biological activity, particularly in medicinal chemistry.
Chromenone derivatives: These compounds are widely studied for their anti-inflammatory and anticancer properties.
Uniqueness
What sets 3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one apart is its unique combination of these three moieties, which may confer synergistic effects and enhance its biological activity. This multi-functional nature makes it a versatile compound for various applications in scientific research and industry.
特性
IUPAC Name |
3-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4S/c21-14-5-3-7-16-17(14)22-20(28-16)26-12-9-23(10-12)18(24)13-8-11-4-1-2-6-15(11)27-19(13)25/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRAKKXGHTAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=NC5=C(S4)C=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2831805.png)
![3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2831809.png)


![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine](/img/structure/B2831812.png)
![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2831815.png)
![N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2831816.png)
![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2831817.png)


![[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)](/img/new.no-structure.jpg)
![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2831824.png)


